molecular formula C14H12N2O2S2 B2673525 Ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate CAS No. 304646-76-2

Ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate

Cat. No.: B2673525
CAS No.: 304646-76-2
M. Wt: 304.38
InChI Key: MLIREKWWOLWNSH-UHFFFAOYSA-N
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Description

Thiophene-based compounds, such as the one you’re asking about, are a significant class of organic medicinal compounds. They are often used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains an amino group (NH2), a phenyl group (C6H5), a thiocyanate group (SCN), and a carboxylate ester group (COOC2H5).


Chemical Reactions Analysis

The reactivity of similar compounds is often due to the presence of enamines and enones, which have both nucleophilic and electrophilic characteristics .

Scientific Research Applications

Antimicrobial Activity

A study by Prasad et al. (2017) highlights the synthesis of novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were evaluated for their antimicrobial activity. These compounds were obtained through a base protanated reaction and showed promising antibacterial activity, emphasizing the potential of such derivatives in developing new antimicrobial agents (Prasad et al., 2017).

Dye Synthesis

Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety, including ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate. These dyes exhibited good levelness on polyester fabric and possessed very good fastness properties, albeit with poor photostability, showcasing their utility in textile applications (Iyun et al., 2015).

Agricultural Applications

Wang et al. (2010) explored the synthesis and biological activity of new Thieno[2,3-d]Pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3-carboxylate. These compounds demonstrated excellent inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, indicating their potential use in agriculture for weed control (Wang et al., 2010).

Analytical Chemistry

A study conducted by Wang et al. (2017) introduced ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate as a colorimetric and ratiometric fluorescent probe. This probe was successfully applied for the rapid, sensitive, and selective detection of biothiols in physiological media, showcasing its potential in analytical chemistry and diagnostics (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and use appropriate safety measures. For similar compounds, safety data sheets recommend using personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-2-18-13(17)11-10(9-6-4-3-5-7-9)14(19-8-15)20-12(11)16/h3-7H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIREKWWOLWNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)SC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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